molecular formula C26H30O11 B1196347 Simplexoside CAS No. 74061-78-2

Simplexoside

Cat. No. B1196347
CAS RN: 74061-78-2
M. Wt: 518.5 g/mol
InChI Key: USVLFVSHBLNSOC-WMYFGKAISA-N
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Description

Simplexoside is a glycoside and a lignan.

Scientific Research Applications

1. Natural Compound Research

Simplexoside, as identified in the plant Justicia simplex, is a unique lignan O-glucoside. Its structure was established through chemical transformation and spectral evidence. This compound, along with related lignans, has been studied for its biological functions (Ghosal, Banerjee, & Jaiswal, 1980).

2. Optimization in Laboratory Methods

The simplex strategy, an empirical, geometric feedback strategy, was applied for maximizing platelet recovery in platelet rich plasma (PRP). This showcases the application of simplex methods in optimizing laboratory procedures, which could potentially be relevant in studies involving compounds like simplexoside (Reiss & Katz, 2003).

3. Advanced Imaging Techniques

The development of advanced imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) offer new ways to analyze and understand complex natural systems. These techniques could be used to study the effects and distribution of compounds like simplexoside in biological systems (Neu et al., 2010).

4. Proteome Resource Integration

iProX, an integrated proteome resource, facilitates the sharing of raw data, analysis results, and metadata from proteomics experiments. This could be instrumental in understanding the proteomic implications of simplexoside in various biological contexts (Ma et al., 2018).

5. Parameter Estimation in Hydrogeology

The simplex optimization algorithm is used for objective parameter estimates in hydrogeology. This algorithm, demonstrating versatility and efficiency, could potentially be applied in research involving simplexoside for optimizing experimental conditions or analyzing results (Devlin, 1994).

6. Simultaneous Molecular Analysis

The SIMPLEX method allows simultaneous quantification of lipids, metabolites, and proteins from a single sample. This method could be critical for comprehensive analysis of simplexoside’s effects across multiple molecular classes in systems biology (Coman et al., 2016).

7. Integrative Meta-Analysis of Expression Data

INMEX, a web-based tool for meta-analysis, supports the integration of gene-expression and metabolomics datasets. This tool could be instrumental in understanding the gene expression alterations caused by simplexoside (Xia et al., 2013).

8. Analytical Condition Optimization in Clinical Chemistry

The simplex method has been used to determine optimum analytical conditions in clinical chemistry, which could be relevant for assays involving simplexoside (Krause & Lott, 1974).

properties

CAS RN

74061-78-2

Product Name

Simplexoside

Molecular Formula

C26H30O11

Molecular Weight

518.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H30O11/c1-31-18-6-12(3-5-17(18)36-26-23(30)22(29)21(28)20(8-27)37-26)24-14-9-33-25(15(14)10-32-24)13-2-4-16-19(7-13)35-11-34-16/h2-7,14-15,20-30H,8-11H2,1H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1

InChI Key

USVLFVSHBLNSOC-WMYFGKAISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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